Physicochemical Properties vs. Pomalidomide
The addition of the methoxy group at the 5-position of pomalidomide alters key physicochemical properties compared to the parent molecule. Pomalidomide-5-O-CH3 exhibits an increased molecular weight (303.27 g/mol vs. 273.24 g/mol) and an increased hydrogen bond acceptor count (6 vs. 5). The topological polar surface area (TPSA) is also larger (119 Ų vs. 109.57 Ų) [1]. This data is derived from a direct comparison of computed properties from authoritative chemical databases.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 303.27 |
| Comparator Or Baseline | Pomalidomide: 273.24 |
| Quantified Difference | +30.03 g/mol (approx. 11% increase) |
| Conditions | Computed by PubChem 2.1 [1] and IUPHAR/BPS Guide to Pharmacology [2] |
Why This Matters
These property changes directly impact the compound's solubility, permeability, and overall drug-likeness, which are critical for optimizing PROTAC pharmacokinetics and in vivo efficacy.
- [1] PubChem. (2025). Pomalidomide-5-O-CH3 (CID 86709855), Computed Properties. National Center for Biotechnology Information. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). pomalidomide ligand page. Guidetopharmacology.org. View Source
